4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one
Overview
Description
4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one is a heterocyclic compound featuring a 1,2,4-triazole ring. The presence of the triazole ring, which contains three nitrogen atoms, allows for various interactions with biological targets, enhancing its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one typically involves the reaction of phenacyl chloride derivatives with 1,2,4-triazole under basic conditions . The phenacyl chloride derivatives are prepared through Friedel-Crafts acylation of substituted benzene with chloroacetyl chloride using aluminum trichloride as a catalyst . The reaction proceeds as follows:
Preparation of Phenacyl Chloride Derivatives:
Formation of this compound:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the triazole ring.
Substitution Products: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one involves its interaction with the heme moiety of cytochrome P450 enzymes, particularly aromatase . The nitrogen atoms in the triazole ring bind to the iron in the heme group, inhibiting the enzyme’s activity. This inhibition reduces estrogen biosynthesis, making it a potential therapeutic agent for estrogen-dependent cancers .
Comparison with Similar Compounds
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones
Uniqueness: 4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one is unique due to its specific structural configuration, which allows for selective binding to aromatase. This selectivity enhances its potential as an anticancer agent compared to other triazole derivatives .
Properties
IUPAC Name |
4-phenyl-1-(1,2,4-triazol-1-yl)butan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12(8-15-10-13-9-14-15)7-6-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMHBWUDAPTOQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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